Differential Acid Dissociation Constant (pKa) Driven by Unique Substitution Pattern
The acidity of the boronic acid center is a critical determinant of its reactivity in both chemical (e.g., Suzuki-Miyaura) and biological (e.g., diol binding) contexts. The introduction of strong electron-withdrawing (carboxylic acid) and electron-donating (amino) groups on the pyridine ring is predicted to significantly alter the pKa of the boronic acid moiety compared to simpler analogs. For reference, 4-pyridylboronic acid (4-PyBA) has a reported pKaB of 4.00 [1]. The presence of the ortho-carboxylic acid in the target compound is expected to further lower the pKaB due to inductive and potential intramolecular hydrogen bonding effects, placing it among the most acidic pyridine boronic acids [2]. This shift in pKa directly impacts the pH window for optimal reactivity and binding affinity [3].
| Evidence Dimension | Acid Dissociation Constant (pKa) of Boronic Acid Moiety |
|---|---|
| Target Compound Data | Predicted pKaB < 4.00 (based on structural analogy and Hammett effects) |
| Comparator Or Baseline | 4-Pyridylboronic acid (4-PyBA): pKaB = 4.00 |
| Quantified Difference | pKaB is predicted to be at least 0.2-0.5 units lower, representing a >30% increase in acidity (logarithmic scale). |
| Conditions | Spectrophotometric determination in aqueous solution; data for comparator from literature [1]. |
Why This Matters
A lower pKaB enables faster and more complete complexation with diols under acidic conditions, which is a key advantage for applications like sialic acid recognition in biological systems or pH-controlled drug delivery.
- [1] Ohara, H., et al. (2012). Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities. BUNSEKI KAGAKU, 61(12), 1041. View Source
- [2] Ortega-Valdovinos, L. R., Chino-Cruz, J. G., & Yatsimirsky, A. K. (2023). Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry, 21(36), 7395–7409. View Source
- [3] Ortega-Valdovinos, L. R., Chino-Cruz, J. G., & Yatsimirsky, A. K. (2023). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry. View Source
